4-Methoxy-1,5-naphthyridine
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Overview
Description
4-Methoxy-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a naphthyridine core with a methoxy group attached at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1,5-naphthyridine typically involves the reaction of 4-chloro-1,5-naphthyridine with methanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the methoxy group replaces the chlorine atom .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly, the reaction is carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The naphthyridine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 4-formyl-1,5-naphthyridine.
Reduction: Formation of 4-methoxy-1,5-dihydronaphthyridine.
Substitution: Formation of 4-substituted-1,5-naphthyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-1,5-naphthyridine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. In cancer cells, it may induce apoptosis by interacting with specific signaling pathways .
Comparison with Similar Compounds
- 4-Hydroxy-1,5-naphthyridine
- 4-Amino-1,5-naphthyridine
- 4-Chloro-1,5-naphthyridine
Comparison: 4-Methoxy-1,5-naphthyridine is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. For example, the methoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes compared to its hydroxy or amino counterparts .
Properties
IUPAC Name |
4-methoxy-1,5-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-12-8-4-6-10-7-3-2-5-11-9(7)8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGRNEZYHSFUSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC=C1)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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